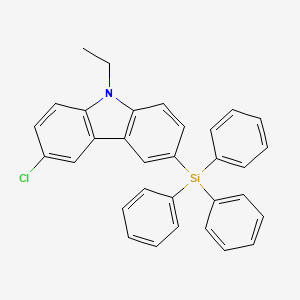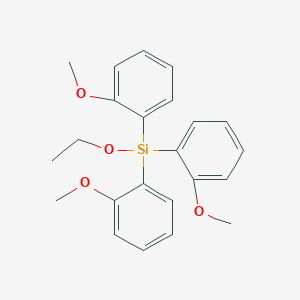
Ethoxytris(2-methoxyphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxytris(2-methoxyphenyl)silane is a chemical compound with the molecular formula C23H26O4Si and a molecular weight of 394.54 g/mol . It is characterized by the presence of an ethoxy group and three 2-methoxyphenyl groups attached to a silicon atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Ethoxytris(2-methoxyphenyl)silane can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxyphenylmagnesium bromide with ethoxysilane under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Chemical Reactions Analysis
Ethoxytris(2-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of silanes with different substituents.
Scientific Research Applications
Ethoxytris(2-methoxyphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: This compound is utilized in the modification of biomolecules and surfaces for biological studies.
Industry: This compound is used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethoxytris(2-methoxyphenyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial for its applications in surface modification and catalysis .
Comparison with Similar Compounds
Ethoxytris(2-methoxyphenyl)silane can be compared with other similar compounds such as:
Trimethoxyphenylsilane: This compound has three methoxy groups attached to the silicon atom, making it more reactive in certain chemical reactions.
Triethoxyphenylsilane: With three ethoxy groups, this compound is used in similar applications but may exhibit different reactivity and stability.
Triphenylsilane: Lacking the methoxy groups, this compound is less reactive but can be used in different synthetic applications.
This compound stands out due to its unique combination of ethoxy and methoxyphenyl groups, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
Molecular Formula |
C23H26O4Si |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethoxy-tris(2-methoxyphenyl)silane |
InChI |
InChI=1S/C23H26O4Si/c1-5-27-28(21-15-9-6-12-18(21)24-2,22-16-10-7-13-19(22)25-3)23-17-11-8-14-20(23)26-4/h6-17H,5H2,1-4H3 |
InChI Key |
BAVJARULELCAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1OC)(C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


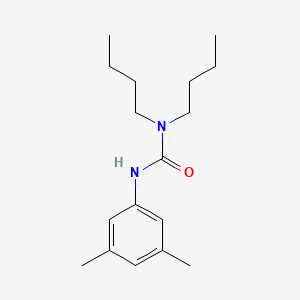
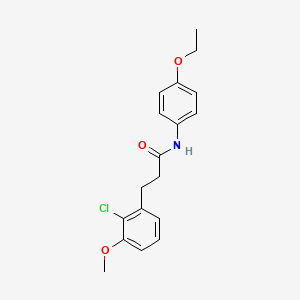
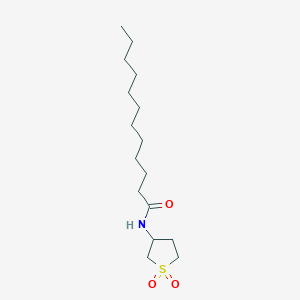
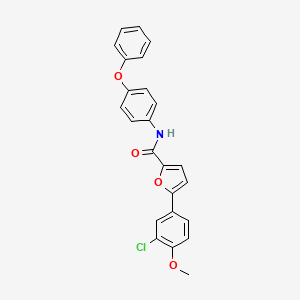
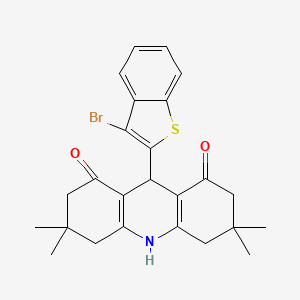
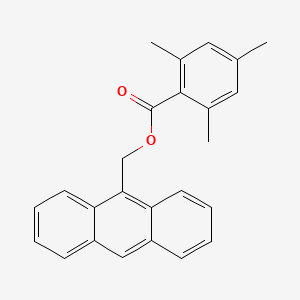
![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)

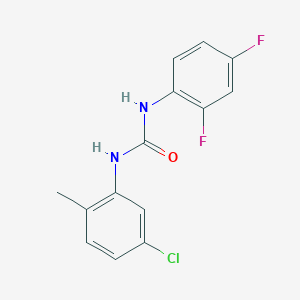

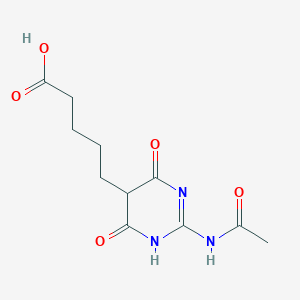
![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)
